molecular formula C11H12N6O3 B14606954 2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile CAS No. 59696-82-1

2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile

Cat. No.: B14606954
CAS No.: 59696-82-1
M. Wt: 276.25 g/mol
InChI Key: NADLKOXJVLGASP-UHFFFAOYSA-N
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Description

2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile is a purine nucleoside analog This compound is structurally related to adenine, a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile typically involves the reaction of a purine derivative with a suitable sugar moiety. One common method involves the condensation of 6-aminopurine with a protected sugar derivative, followed by deprotection and subsequent nitrile formation . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: This compound is employed in the study of nucleic acid interactions and enzyme kinetics.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

    Industry: It is used in the production of diagnostic reagents and as a precursor for other bioactive compounds

Mechanism of Action

The mechanism of action of 2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly useful in the development of antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile is unique due to its specific nitrile group, which can be further modified to enhance its biological activity. This structural feature allows for the development of novel derivatives with improved therapeutic properties.

Properties

CAS No.

59696-82-1

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

2-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile

InChI

InChI=1S/C11H12N6O3/c12-2-1-5-7(18)8(19)11(20-5)17-4-16-6-9(13)14-3-15-10(6)17/h3-5,7-8,11,18-19H,1H2,(H2,13,14,15)

InChI Key

NADLKOXJVLGASP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC#N)O)O)N

Origin of Product

United States

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